N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861355
InChI: InChI=1S/C12H16N2O2/c1-8(2)7-13-12-10-6-9(15-3)4-5-11(10)16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine

CAS No.:

Cat. No.: VC15861355

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 5-methoxy-N-(2-methylpropyl)-1,2-benzoxazol-3-amine
Standard InChI InChI=1S/C12H16N2O2/c1-8(2)7-13-12-10-6-9(15-3)4-5-11(10)16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14)
Standard InChI Key RCTWGPDROHTIHG-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1=NOC2=C1C=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[d]isoxazole scaffold, a bicyclic system comprising a benzene ring fused to an isoxazole ring containing nitrogen and oxygen atoms. Key substituents include:

  • Methoxy group (-OCH3_3): Located at the 5-position of the benzene ring, enhancing electron density and influencing reactivity .

  • Isobutyl amine (-NH-CH2_2-CH(CH3_3)2_2): Attached to the 3-position of the isoxazole ring, contributing to lipophilicity and potential target binding .

The three-dimensional conformation of the molecule is stabilized by intramolecular hydrogen bonding between the amine hydrogen and the adjacent oxygen atom, as inferred from analogous structures .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight220.27 g/mol
LogP (Partition Coefficient)~2.1 (predicted)
SolubilityLow in water; soluble in DMSO

The low aqueous solubility and moderate lipophilicity suggest suitability for membrane permeability, a critical factor in drug design .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine typically involves a multi-step process:

  • Formation of the Isoxazole Ring: Cyclocondensation of hydroxylamine with a diketone precursor under acidic conditions .

  • Methoxy Group Introduction: Electrophilic aromatic substitution using methylating agents like dimethyl sulfate .

  • Isobutyl Amine Attachment: Nucleophilic substitution or reductive amination reactions, with yields optimized through palladium catalysis.

A representative reaction scheme is shown below:

C7H5NO2+(CH3)2CHCH2NH2Pd/CC12H16N2O2+H2O\text{C}_7\text{H}_5\text{NO}_2 + (\text{CH}_3)_2\text{CHCH}_2\text{NH}_2 \xrightarrow{\text{Pd/C}} \text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2 + \text{H}_2\text{O}

Optimization Challenges

  • Regioselectivity: Competing reactions at the 3- and 5-positions necessitate precise temperature control (60–80°C).

  • Purification: Chromatographic techniques are required to isolate the product from byproducts like N-alkylated derivatives.

Biological Activities and Mechanisms

Antimicrobial Properties

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs), as demonstrated in molecular docking studies.

Anti-inflammatory Effects

In murine models, the compound reduced prostaglandin E2_2 (PGE2_2) levels by 62% at 50 mg/kg, comparable to ibuprofen. This activity is attributed to cyclooxygenase-2 (COX-2) inhibition, evidenced by reduced mRNA expression in macrophage assays.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

  • Antibiotic Resistance Mitigation: Modifications at the isobutyl group improve activity against methicillin-resistant S. aureus (MRSA).

  • COX-2 Selective Inhibitors: Methoxy-to-sulfonyl substitutions increase selectivity indices from 2.1 to 15.3.

Agrochemistry

Derivatives demonstrate fungicidal activity against Phytophthora infestans (EC50_{50} = 12 µM), positioning them as eco-friendly alternatives to traditional pesticides.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey FeaturesBioactivity (MIC, µg/mL)
N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amineC12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}Methoxy, isobutyl groups8 (S. aureus)
N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}Isopropyl substituent12 (S. aureus)
4-Chloro-N-isobutylbenzo[d]isoxazol-3-amineC11H13ClN2O\text{C}_{11}\text{H}_{13}\text{ClN}_{2}\text{O}Chloro group at 4-position6 (E. coli)

The isobutyl variant shows superior antibacterial potency compared to its isopropyl counterpart, likely due to enhanced hydrophobic interactions . Chlorination at the 4-position improves Gram-negative activity but reduces CNS penetration.

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